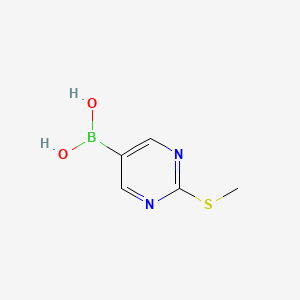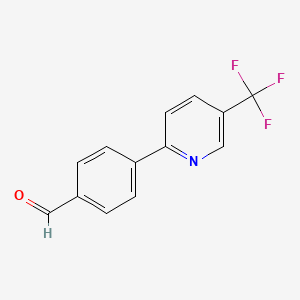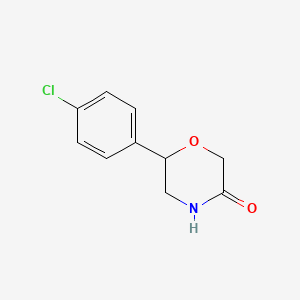![molecular formula C11H15NO3 B1303061 Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 70275-54-6](/img/structure/B1303061.png)
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Vue d'ensemble
Description
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimitotic Agents : Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has been studied for its antimitotic properties. Both the S- and R-isomers of this compound are active in several biological systems, with the S-isomer being more potent. These findings suggest potential applications in developing antimitotic agents (Temple & Rener, 1992).
Crystalline Structure Analysis : Research on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate has contributed to the understanding of its crystalline structure. Studies have revealed how molecules of this compound are linked into chains or sheets by hydrogen bonds, providing insights into its chemical properties (Garden et al., 2007).
Directed Lithiation : The compound has been used in directed lithiation studies. These studies have shown that it can be doubly lithiated on nitrogen and ortho to the directing metalating group, leading to high yields of various substituted products. This research is significant for chemical synthesis and modifications (Smith et al., 2013).
Chemical Synthesis : this compound plays a role in the synthesis of carbamate derivatives, which are of interest in chemical research for various potential applications, including in medicinal chemistry (Velikorodov & Imasheva, 2008).
Enantioselective Reduction : This compound has been studied for its enantioselective reduction potential. Different strains of yeast have been used to study the reduction of a bioanalog of this compound, leading to potential applications in the synthesis of chiral compounds (Novák et al., 2001).
Food and Environmental Toxicology : Ethyl carbamate, a related compound, is an emerging concern in food and environmental toxicology. This research is important for understanding the potential health risks associated with the presence of ethyl carbamate in food products and alcoholic beverages (Gowd et al., 2018).
Cyclization-Activated Prodrugs : Basic carbamates of 4-hydroxyanisole, which include compounds related to this compound, have been explored as cyclization-activated prodrugs. These studies contribute to the development of prodrugs that release active drugs through predictable intramolecular reactions (Saari et al., 1990).
Anticancer Agents : Modifications of the carbamate group of this compound have been investigated for potential anticancer applications. This research focuses on how alterations in the carbamate group affect the compound's activity against experimental neoplasms (Temple et al., 1989).
Safety and Hazards
This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, also known as Ethyl 4-hydroxyphenethylcarbamate, is a chemical compound with the molecular formula C11H15NO3 . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propriétés
IUPAC Name |
ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-7-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMINZYLYOVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376194 | |
| Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70275-54-6 | |
| Record name | Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)
